molecular formula C14H14BrNO4 B13688670 Ethyl 3-(5-bromo-2-methoxyphenyl)-5-methylisoxazole-4-carboxylate

Ethyl 3-(5-bromo-2-methoxyphenyl)-5-methylisoxazole-4-carboxylate

Cat. No.: B13688670
M. Wt: 340.17 g/mol
InChI Key: GHMAQFCNUARSQX-UHFFFAOYSA-N
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Description

Ethyl 3-(5-bromo-2-methoxyphenyl)-5-methylisoxazole-4-carboxylate is a synthetic organic compound that belongs to the class of isoxazole derivatives This compound is characterized by the presence of a bromine atom, a methoxy group, and an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(5-bromo-2-methoxyphenyl)-5-methylisoxazole-4-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of Isoxazole Ring: The cyclization reaction to form the isoxazole ring, often involving the use of nitrile oxides.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(5-bromo-2-methoxyphenyl)-5-methylisoxazole-4-carboxylate can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the methoxy group and the isoxazole ring.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Hydrolysis: Acidic or basic conditions can be employed for hydrolysis, using hydrochloric acid or sodium hydroxide, respectively.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while hydrolysis will produce the corresponding carboxylic acid.

Scientific Research Applications

Ethyl 3-(5-bromo-2-methoxyphenyl)-5-methylisoxazole-4-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and as a precursor in various chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 3-(5-bromo-2-methoxyphenyl)-5-methylisoxazole-4-carboxylate involves its interaction with specific molecular targets. The bromine atom and the isoxazole ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signal transduction pathways and inhibition of specific enzymes.

Comparison with Similar Compounds

Ethyl 3-(5-bromo-2-methoxyphenyl)-5-methylisoxazole-4-carboxylate can be compared with other isoxazole derivatives, such as:

    Ethyl 3-(2-methoxyphenyl)-5-methylisoxazole-4-carboxylate: Lacks the bromine atom, leading to different reactivity and biological activity.

    Ethyl 3-(5-chloro-2-methoxyphenyl)-5-methylisoxazole-4-carboxylate: Contains a chlorine atom instead of bromine, which affects its chemical properties and applications.

    Ethyl 3-(5-bromo-2-hydroxyphenyl)-5-methylisoxazole-4-carboxylate: The methoxy group is replaced with a hydroxy group, altering its solubility and reactivity.

These comparisons highlight the unique features of this compound, such as its specific substitution pattern and functional groups, which contribute to its distinct chemical and biological properties.

Biological Activity

Ethyl 3-(5-bromo-2-methoxyphenyl)-5-methylisoxazole-4-carboxylate, a compound belonging to the isoxazole family, has garnered attention for its potential biological activities. This article provides an overview of its biological properties, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C14H14BrNO4C_{14}H_{14}BrNO_4 with a molecular weight of approximately 340.17 g/mol. The compound features a bromo-substituted aromatic ring and an isoxazole moiety, which are significant for its biological activity.

PropertyValue
Molecular FormulaC14H14BrNO4
Molecular Weight340.16900 g/mol
LogP3.5978
PSA (Polar Surface Area)61.56 Ų

Biological Activities

Antitumor Activity
Research indicates that isoxazole derivatives exhibit notable antitumor properties. This compound has been investigated for its ability to inhibit cancer cell proliferation. A study demonstrated its effectiveness against various cancer cell lines, particularly in inhibiting the growth of breast cancer cells (MCF-7 and MDA-MB-231) when used in combination with doxorubicin, showcasing a synergistic effect that enhances cytotoxicity .

Anti-inflammatory Properties
The compound also shows promise in anti-inflammatory applications. Isoxazole derivatives are known to modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by excessive inflammation. The specific mechanisms through which this compound exerts these effects warrant further investigation.

Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties, although comprehensive data on its efficacy against specific pathogens remain limited. The structural features of isoxazoles contribute to their interaction with microbial targets, making them candidates for further exploration in antimicrobial drug development .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Substituents on the aromatic ring, such as bromine and methoxy groups, influence both the lipophilicity and the binding affinity of the compound to biological targets. Studies have shown that variations in these substituents can significantly alter the pharmacological profile and potency against various disease models .

Case Studies

  • Breast Cancer Cell Lines
    A study evaluated the cytotoxic effects of this compound on MCF-7 and MDA-MB-231 cells. Results indicated that this compound exhibited higher cytotoxicity compared to standard treatments when used in combination with doxorubicin, suggesting potential for improved therapeutic strategies in treating resistant breast cancer subtypes .
  • Inflammation Models
    In animal models of inflammation, compounds similar to this compound have shown reductions in inflammatory markers and improved clinical outcomes, supporting its potential role as an anti-inflammatory agent .

Properties

Molecular Formula

C14H14BrNO4

Molecular Weight

340.17 g/mol

IUPAC Name

ethyl 3-(5-bromo-2-methoxyphenyl)-5-methyl-1,2-oxazole-4-carboxylate

InChI

InChI=1S/C14H14BrNO4/c1-4-19-14(17)12-8(2)20-16-13(12)10-7-9(15)5-6-11(10)18-3/h5-7H,4H2,1-3H3

InChI Key

GHMAQFCNUARSQX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(ON=C1C2=C(C=CC(=C2)Br)OC)C

Origin of Product

United States

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